molecular formula C19H15ClN2O3S B4714667 N-(3-chlorophenyl)-4-[(phenylsulfonyl)amino]benzamide

N-(3-chlorophenyl)-4-[(phenylsulfonyl)amino]benzamide

Cat. No. B4714667
M. Wt: 386.9 g/mol
InChI Key: ZIQDJOAHKZLIGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-4-[(phenylsulfonyl)amino]benzamide, also known as CSB, is a chemical compound used in scientific research to study its mechanism of action and biochemical and physiological effects. CSB is a white to off-white crystalline powder that is soluble in organic solvents such as DMSO and ethanol.

Mechanism of Action

N-(3-chlorophenyl)-4-[(phenylsulfonyl)amino]benzamide inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. CK2 is involved in the regulation of various cellular processes such as cell growth, proliferation, and survival. Inhibition of CK2 activity by this compound leads to the downregulation of various signaling pathways that promote cell survival and proliferation. This ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Inhibition of CK2 activity by this compound leads to the downregulation of various signaling pathways such as the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. This compound has also been shown to induce DNA damage and inhibit DNA repair mechanisms in cancer cells. This ultimately leads to the induction of apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

N-(3-chlorophenyl)-4-[(phenylsulfonyl)amino]benzamide has several advantages for lab experiments. It is a potent inhibitor of CK2 activity and has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. This compound is also relatively easy to synthesize and purify. However, there are also limitations to using this compound in lab experiments. This compound has low solubility in aqueous solutions, which can make it difficult to use in certain assays. This compound also has a relatively short half-life, which can limit its effectiveness in certain experiments.

Future Directions

There are several future directions for the study of N-(3-chlorophenyl)-4-[(phenylsulfonyl)amino]benzamide. One direction is to investigate the potential of this compound as a therapeutic agent for cancer. This compound has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, and further studies are needed to determine its potential as a cancer treatment. Another direction is to investigate the role of CK2 in other cellular processes such as autophagy and inflammation. CK2 has been shown to play a role in these processes, and further studies are needed to determine the potential of this compound as a tool for studying these processes.

Scientific Research Applications

N-(3-chlorophenyl)-4-[(phenylsulfonyl)amino]benzamide is used in scientific research to study its mechanism of action and biochemical and physiological effects. This compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. Inhibition of CK2 activity by this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the growth of various cancer cell lines in vitro and in vivo.

properties

IUPAC Name

4-(benzenesulfonamido)-N-(3-chlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3S/c20-15-5-4-6-17(13-15)21-19(23)14-9-11-16(12-10-14)22-26(24,25)18-7-2-1-3-8-18/h1-13,22H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQDJOAHKZLIGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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